

# Introduction: A Profile of a Key Chiral Intermediate

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## Compound of Interest

Compound Name: (S)-1-(4-Cyanophenyl)ethanol

Cat. No.: B017053

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**(S)-1-(4-Cyanophenyl)ethanol**, identified by CAS No. 101219-71-0, is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries.<sup>[1]</sup> Its structure incorporates a stereogenic center and a cyano-functionalized aromatic ring, making it a valuable and versatile chiral building block for the synthesis of more complex, stereochemically pure molecules.<sup>[2]</sup> The biological activity of many advanced pharmaceutical ingredients is contingent on their specific stereochemistry, positioning intermediates like **(S)-1-(4-Cyanophenyl)ethanol** as critical starting materials in modern drug development.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical properties, safety protocols, handling procedures, and analytical methodologies, designed for the practicing scientist and researcher.

## Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its safe handling and application in experimental design. The data below has been aggregated from predictive models and supplier technical sheets.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a>
Appearance	Solid / Powder / Chunks	<a href="#">[3]</a>
Boiling Point	291.3 ± 23.0 °C (Predicted)	<a href="#">[1]</a>
Melting Point	50-51 °C	<a href="#">[3]</a>
Flash Point	130.0 ± 22.6 °C (Predicted)	<a href="#">[1]</a>
Density	1.12 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Miscible with water	<a href="#">[4]</a>

## Section 2: Hazard Communication and Safety Protocols

**(S)-1-(4-Cyanophenyl)ethanol** is classified as a hazardous substance. Adherence to stringent safety protocols is mandatory to mitigate risks. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes skin and serious eye irritation.[\[1\]](#)[\[5\]](#)

## GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

GHS Classification	Hazard Statement	Precautionary Statement (Prevention)	Precautionary Statement (Response & Storage)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.	P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280: Wear protective gloves/protective clothing/eye protection.	P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse.
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing.	P332+P317: If skin irritation occurs: Get medical help.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Acute Toxicity, Inhalation	H332: Harmful if inhaled	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.
Storage & Disposal	N/A	N/A	P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

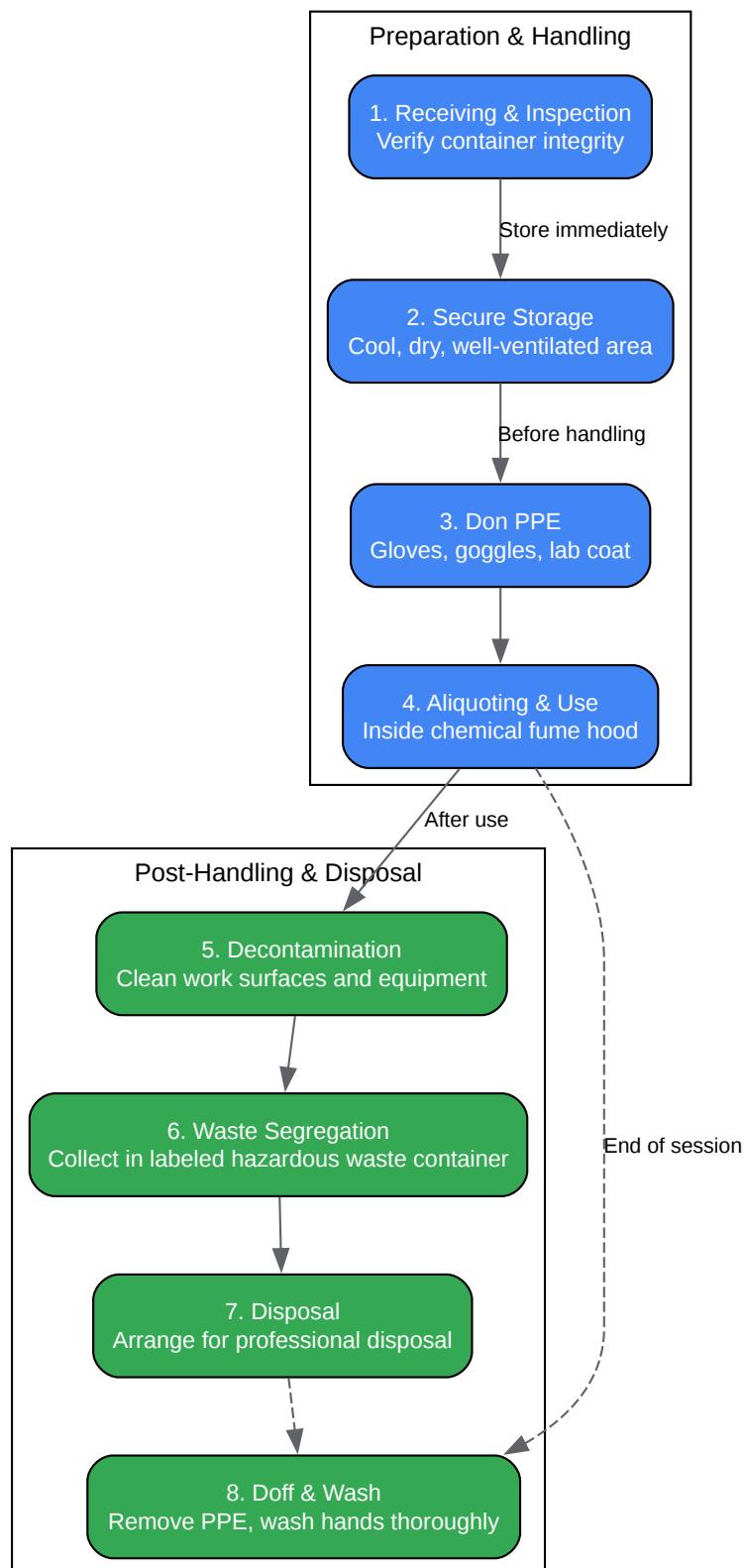
## Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of all potential routes of exposure.

- Engineering Controls: Always handle **(S)-1-(4-Cyanophenyl)ethanol** inside a certified chemical fume hood to control airborne concentrations and prevent inhalation.<sup>[6][7]</sup> Ensure that eyewash stations and safety showers are in close proximity and are regularly tested.<sup>[7]</sup>
- Eye and Face Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to prevent eye contact.<sup>[5][7]</sup>
- Skin Protection: Wear nitrile or neoprene gloves to prevent skin contact.<sup>[5]</sup> A flame-retardant, antistatic lab coat should be worn.<sup>[8]</sup> Contaminated clothing must be removed immediately and washed before reuse.<sup>[1]</sup>
- Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.<sup>[5][8]</sup>

## Safe Handling and Storage Workflow

The following workflow diagram illustrates the lifecycle of handling this chemical in a laboratory setting, emphasizing critical safety checkpoints.

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Caption: A standard workflow for the safe handling of **(S)-1-(4-Cyanophenyl)ethanol**.

## First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

- Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention if you feel unwell.[1]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical help.[4][5]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][8]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]
- Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[6][9]  
Vapors may form explosive mixtures with air.[6]

## Section 3: Synthesis and Purification Protocols

As a chiral intermediate, the synthesis and purification of **(S)-1-(4-Cyanophenyl)ethanol** to high enantiomeric purity is a common requirement. The most prevalent method is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone.

### Biocatalytic Asymmetric Reduction (Example Protocol)

Biocatalysis is often preferred for its high enantioselectivity and environmentally benign reaction conditions.[10] This protocol is a representative example using a whole-cell biocatalyst.

Objective: To synthesize **(S)-1-(4-Cyanophenyl)ethanol** with high enantiomeric excess (e.e.).

Materials:

- 4'-cyanoacetophenone

- Lyophilized whole cells (e.g., *Lactobacillus* or *Saccharomyces* species)[[11](#)]
- Growth medium (e.g., MRS broth for *Lactobacillus*)
- Glucose (as a co-substrate for cofactor regeneration)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water

**Procedure:**

- **Biocatalyst Preparation:** In a sterile Erlenmeyer flask, add the lyophilized cells to the appropriate sterile growth medium. Incubate under specified conditions (e.g., 30°C, 150 rpm) for 24-48 hours to activate the culture.
- **Reaction Setup:** To the activated cell culture, add 4'-cyanoacetophenone (e.g., to a final concentration of 10-50 mM) and a co-substrate like glucose (e.g., 1.5 equivalents).
- **Biotransformation:** Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation. Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.[[10](#)]
- **Work-up & Extraction:** Once the reaction reaches completion (typically 24-48 hours), saturate the aqueous mixture with sodium chloride to reduce the solubility of the product. Extract the product from the aqueous medium with ethyl acetate (3 x volume of culture).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[[12](#)]

## Purification by Column Chromatography

The crude product from the synthesis often requires purification to remove unreacted starting material and byproducts.

### Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.
- Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Carefully load the solution onto the top of the silica gel column.
- Elution: Elute the column with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (e.g., 8:1 v/v).[\[12\]](#) The polarity can be gradually increased to facilitate the elution of the more polar alcohol product.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified **(S)-1-(4-Cyanophenyl)ethanol**.[\[12\]](#)

## Section 4: Analytical Characterization

Accurate analytical methods are essential for confirming the identity, purity, and enantiomeric excess of the final product.

### Purity Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of the compound.[\[13\]](#)

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m) is typically effective.[\[13\]](#)
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point.[\[13\]](#)
- Detection: UV detection at a wavelength where the cyanophenyl chromophore absorbs strongly, such as 225 nm, provides good sensitivity.[\[13\]](#)

- Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

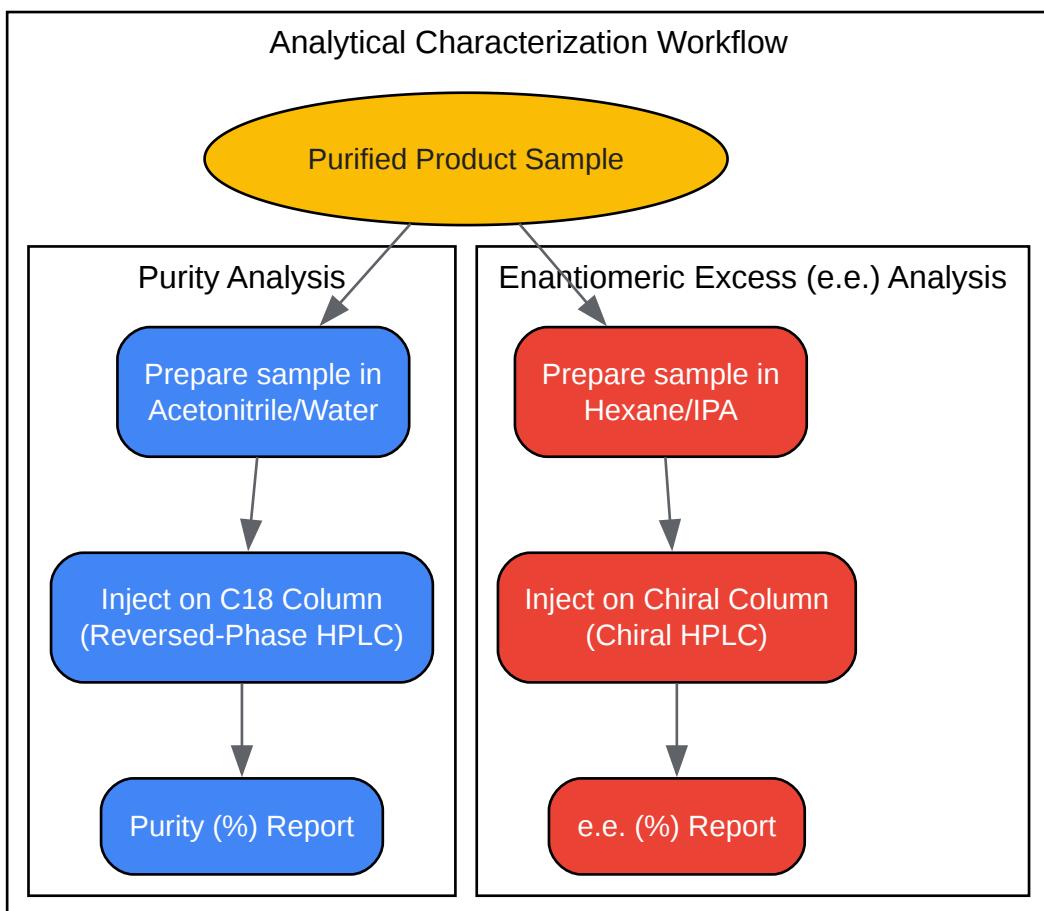
## Enantiomeric Excess (e.e.) Determination (Chiral HPLC)

Determining the enantiomeric purity is the most critical analytical step for a chiral compound.

This requires a chiral stationary phase (CSP).[\[14\]](#)

- Column: Polysaccharide-based CSPs, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating the enantiomers of aromatic alcohols.[\[14\]](#)
- Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 97:3 v/v), is used.[\[14\]](#)
- Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula:  $e.e. (\%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.$

## Analytical Workflow Diagram



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Caption: A typical workflow for the analytical validation of **(S)-1-(4-Cyanophenyl)ethanol**.

## Section 5: Toxicology Profile

The toxicological profile is derived from its GHS classifications. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact, as well as irritation to the skin and eyes.[\[1\]](#) Although specific data on the metabolism of **(S)-1-(4-Cyanophenyl)ethanol** is not readily available in the provided search results, compounds containing a nitrile group can sometimes be metabolized to release cyanide, which inhibits cellular respiration.[\[15\]](#) Ethanol itself has a complex toxicological profile, affecting multiple organ systems with chronic use.[\[16\]](#) Given the "harmful" classification, systemic effects should be assumed following significant exposure, and medical attention should be sought immediately.[\[1\]](#)

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